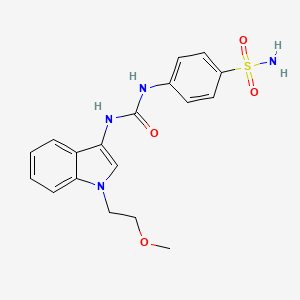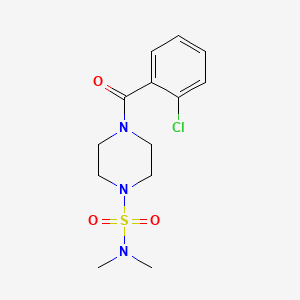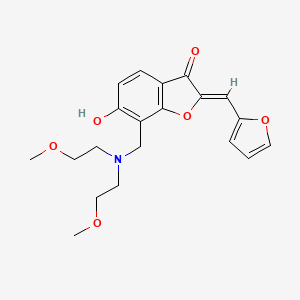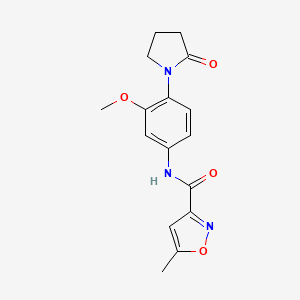
3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one, also known as CFP, is a chemical compound that belongs to the class of cathinones. It is a synthetic drug that has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Furthermore, 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and purify. It has also been shown to have potential therapeutic properties, making it a promising candidate for further research. However, 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has some limitations for lab experiments. Its exact mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects. Furthermore, 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several future directions for the research of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one. Firstly, further investigation is needed to fully understand its mechanism of action. This will allow for the design of more targeted experiments to investigate its effects. Secondly, more studies are needed to investigate the potential therapeutic properties of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one, particularly in humans. Thirdly, the use of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one in combination with other drugs or therapies should be investigated to determine its potential synergistic effects. Finally, the development of more potent and selective analogs of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one should be explored to improve its therapeutic potential.
Synthesemethoden
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one involves the reaction of 3-(3-chloro-4-fluorophenyl)propan-1-ol with difluoromethylazetidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has been widely used in scientific research for its potential therapeutic properties. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, 3-(3-Chloro-4-fluorophenyl)-1-(3-(difluoromethyl)azetidin-1-yl)propan-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-5-8(1-3-11(10)15)2-4-12(19)18-6-9(7-18)13(16)17/h1,3,5,9,13H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGPVCMMBQHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)



![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)

